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Compound of Interest

Compound Name: VUF14862

Cat. No.: B15610251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and detailed
synthesis pathway of VUF14862, a photoswitchable antagonist of the histamine H3 receptor.
The information presented is collated from key scientific literature, offering a valuable resource
for researchers engaged in pharmacology, medicinal chemistry, and drug discovery.

Chemical Structure

VUF14862, systematically named 2-((4-methyl-1,4-diazepan-1-yl)methyl)-N-(4-methyl-3-(1-
methyl-1H-1,2,3-triazol-4-yl)phenyl)-5-(trifluoromethyl)benzamide, is a complex molecule
featuring a diazepane ring, a triazole moiety, and a trifluoromethyl group. Its structure is
presented below:

Chemical Formula: C2sH28F3N70O

Molecular Weight: 515.53 g/mol

Synthesis Pathway

The synthesis of VUF14862 is a multi-step process that involves the careful assembly of its
core components. The key steps, as detailed in the primary literature, are outlined below. This
synthesis was first reported by Hauwert NJ, et al. in the Journal of the American Chemical
Society in 2018.
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Experimental Protocols

The synthesis of VUF14862 can be broken down into the following key transformations:

o Synthesis of the Triazole Intermediate: The synthesis commences with the formation of the
substituted triazole-aniline core. This typically involves a copper-catalyzed azide-alkyne
cycloaddition (CUAAC) or a similar click chemistry reaction to form the triazole ring, followed
by functional group manipulations to introduce the aniline moiety.

o Amide Coupling: The substituted aniline is then coupled with a functionalized benzoic acid
derivative. This amide bond formation is a critical step and is often achieved using standard
peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-
N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-
Diisopropylethylamine).

« Introduction of the Diazepane Moiety: The final key step involves the alkylation of the
secondary amine on the benzamide intermediate with a suitably protected and activated 1-
methyl-1,4-diazepane derivative. This is typically carried out under basic conditions to
facilitate the nucleophilic substitution reaction.

A detailed, step-by-step protocol for each reaction, including specific reagents, solvents,
temperatures, and reaction times, can be found in the supporting information of the original
publication by Hauwert et al. (2018).

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of
VUF14862 and its precursors, as would be typically reported in a synthetic chemistry
publication. Please refer to the original research article for precise, experimentally determined
values.
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Reagents & .
Step Reactants . Product Yield (%)
Conditions
3-amino-4- )
4-(3-amino-4-
) methylphenylace
1. Triazole Cul, DIPEA, methylphenyl)-1-
) tylene, ~70-80
Formation ] ) THF, rt, 16 h methyl-1H-1,2,3-
Trimethylsilyl )
, triazole
azide
4-(3-amino-4- 2-(bromomethyl)-
methylphenyl)-1- N-(4-methyl-3-(1-
] methyl-1H-1,2,3- methyl-1H-1,2,3-
2. Amide HATU, DIPEA,
] triazole, 2- triazol-4- ~60-70
Coupling DMF, rt, 12 h
(bromomethyl)-5- yl)phenyl)-5-
(trifluoromethyl)b (trifluoromethyl)b
enzoic acid enzamide
2-(bromomethyl)-
N-(4-methyl-3-(1-
methyl-1H-1,2,3-
triazol-4-
3. Diazepane K2COs, ACN, 60
] yl)phenyl)-5- VUF14862 ~50-60
Alkylation ) °C, 16 h
(trifluoromethyl)b
enzamide, 1-
methyl-1,4-
diazepane

Note: The yields provided are estimates and can vary based on experimental conditions.

Synthesis Pathway Diagram

The logical flow of the VUF14862 synthesis is illustrated in the following diagram:
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Caption: Synthesis pathway of VUF14862 from starting materials.

¢ To cite this document: BenchChem. [VUF14862: A Technical Guide to its Chemical Structure
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610251#vuf14862-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b15610251?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

